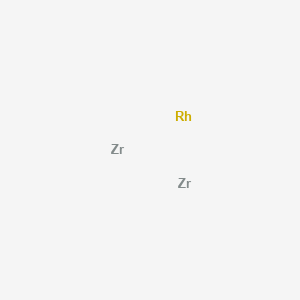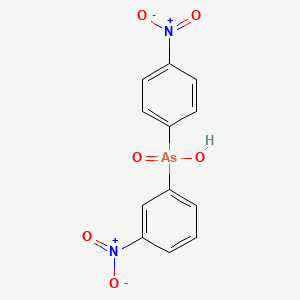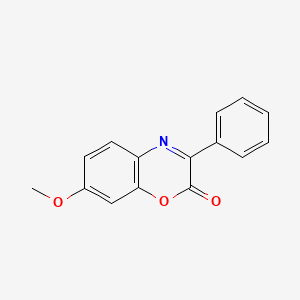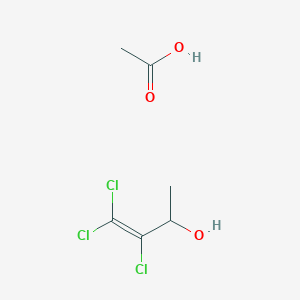
Acetic acid;3,4,4-trichlorobut-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3,4,4-trichlorobut-3-en-2-ol is a chemical compound with the molecular formula C6H7Cl3O2 It is a derivative of acetic acid, where the hydrogen atoms in the butenol group are substituted with chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,4,4-trichlorobut-3-en-2-ol typically involves the chlorination of butenol followed by esterification with acetic acid. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective substitution of hydrogen atoms with chlorine.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Acetic acid;3,4,4-trichlorobut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the chlorinated compound back to its non-chlorinated form.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Acetic acid;3,4,4-trichlorobut-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;3,4,4-trichlorobut-3-en-2-ol involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The pathways involved include the modification of proteins and nucleic acids, which can alter cellular functions.
類似化合物との比較
Similar Compounds
- Acetic acid;3,4-dichlorobut-3-en-2-ol
- Acetic acid;3,4,4-trifluorobut-3-en-2-ol
- Acetic acid;3,4,4-tribromobut-3-en-2-ol
Uniqueness
Acetic acid;3,4,4-trichlorobut-3-en-2-ol is unique due to the presence of three chlorine atoms, which impart distinct chemical properties such as increased reactivity and potential for forming multiple derivatives. This makes it a valuable compound for various synthetic and industrial applications.
特性
CAS番号 |
5851-69-4 |
|---|---|
分子式 |
C6H9Cl3O3 |
分子量 |
235.5 g/mol |
IUPAC名 |
acetic acid;3,4,4-trichlorobut-3-en-2-ol |
InChI |
InChI=1S/C4H5Cl3O.C2H4O2/c1-2(8)3(5)4(6)7;1-2(3)4/h2,8H,1H3;1H3,(H,3,4) |
InChIキー |
JGCULHOLEILVTJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=C(Cl)Cl)Cl)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


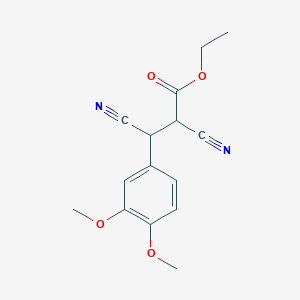
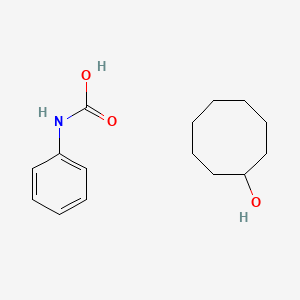
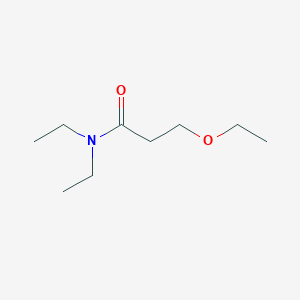
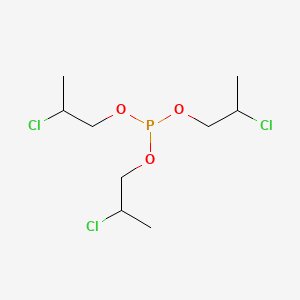

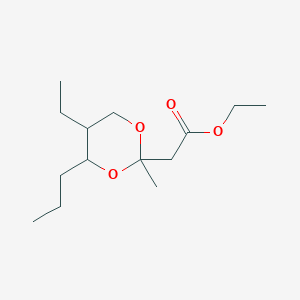
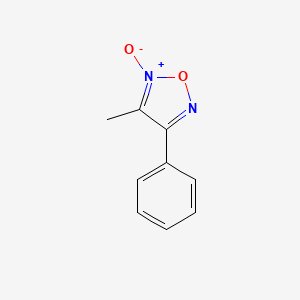
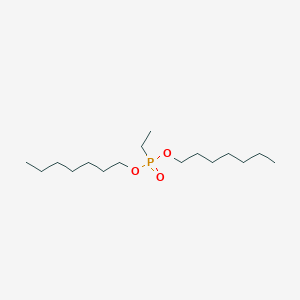
![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)
